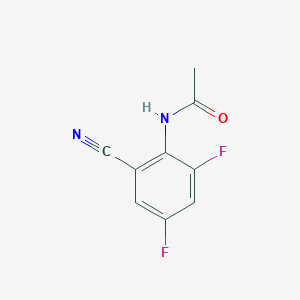

N-(2-cyano-4,6-difluorophenyl)acetamide

Description

N-(2-cyano-4,6-difluorophenyl)acetamide, with the chemical formula C₉H₆F₂N₂O, is an aromatic compound that integrates several key functional groups. The presence of fluorine atoms, a nitrile (cyano) group, and an amide linkage on a benzene (B151609) ring gives this molecule a unique electronic profile and reactivity, making it a compound of interest for synthetic chemists.

While specific literature detailing the extensive use of this compound is not widely available, its structure allows for informed speculation about its role as a precursor in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry.

| Property | Value |

| Molecular Formula | C₉H₆F₂N₂O |

| Molecular Weight | 196.16 g/mol |

| Key Functional Groups | Phenylacetamide, Cyano-aryl |

The chemical nature of this compound places it at the intersection of two significant classes of organic molecules: substituted phenylacetamides and cyano-aryl compounds.

Substituted Phenylacetamides: This class of compounds is characterized by an acetamide (B32628) group attached to a phenyl ring, which can bear various substituents. These compounds are prevalent in medicinal chemistry and have been investigated for a wide array of biological activities. ekb.egnih.gov The substituents on the phenyl ring play a crucial role in modulating the pharmacological properties of these molecules. The fluorine atoms in this compound are expected to enhance properties such as metabolic stability and membrane permeability, which are desirable in drug candidates.

Cyano-Aryl Compounds: Aryl nitriles, or cyano-aryl compounds, are valuable intermediates in organic synthesis. The cyano group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, and amides. It can also participate in the formation of heterocyclic rings. ekb.eg Cyano-aryl compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes.

The combination of these features in one molecule suggests that this compound is a potentially valuable and reactive intermediate.

The true significance of a compound like this compound lies in its utility as a building block for creating more elaborate molecular architectures. The reactivity of its functional groups can be harnessed to construct a variety of organic structures.

General synthetic strategies for related N-aryl cyanoacetamides often involve the condensation of a substituted aniline with a cyanoacetic acid derivative. researchgate.net In the case of this compound, a plausible synthetic route would be the acylation of 2-amino-3,5-difluorobenzonitrile (B1283290).

The active methylene (B1212753) group adjacent to the cyano group in N-aryl cyanoacetamides is a key site of reactivity, enabling participation in condensation and cyclization reactions to form various heterocyclic systems like pyridines, pyrimidines, and thiazoles. ekb.eg

While specific research trajectories for this compound are not extensively documented in public literature, the known chemistry of related compounds allows for the projection of potential research avenues.

Heterocyclic Synthesis: A primary research direction would be its use as a precursor for novel heterocyclic compounds. The presence of the cyano and active methylene groups makes it an ideal candidate for constructing five- and six-membered rings, which are common scaffolds in biologically active molecules. ekb.egresearchgate.netresearchgate.net

Medicinal Chemistry: Given the prevalence of fluorinated compounds in pharmaceuticals, another logical trajectory is the exploration of this compound derivatives for various therapeutic applications. The difluorophenyl moiety could be incorporated into larger molecules to enhance their drug-like properties.

Materials Science: The electronic properties conferred by the cyano and fluoro groups could make this compound and its derivatives of interest in the development of novel organic materials with specific optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyano-4,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c1-5(14)13-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCORERVQXIHMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Cyano 4,6 Difluorophenyl Acetamide

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent building blocks: the fluorinated aminobenzonitrile core and a reactive form of acetic acid.

The primary precursor, 2-amino-3,5-difluorobenzonitrile (B1283290), is a highly functionalized aromatic compound. Its synthesis requires precise control over the introduction of amino, cyano, and fluoro groups onto the benzene (B151609) ring. While specific literature on the direct synthesis of 2-amino-3,5-difluorobenzonitrile is limited, analogous preparations of similar isomers, such as 4-amino-3,5-difluorobenzonitrile, provide a reliable blueprint for its synthesis.

One common strategy involves a multi-step sequence starting from a readily available difluoroaniline derivative. For instance, a plausible route could commence with 2,4-difluoroaniline. The synthesis would proceed through the protection of the amino group, followed by a directed ortho-lithiation and subsequent cyanation to introduce the nitrile group at the 2-position. Deprotection of the amino group would then yield the desired 2-amino-3,5-difluorobenzonitrile.

An alternative and often high-yielding approach is the nucleophilic aromatic substitution (SNAr) on a more heavily halogenated precursor. For example, 2,4,6-trifluorobenzonitrile (B12505) could be reacted with ammonia (B1221849) or a protected ammonia equivalent. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents, with the cyano group directing the incoming nucleophile.

A comparative overview of potential synthetic routes for aminodifluorobenzonitriles is presented in the table below.

| Route | Starting Material | Key Steps | Typical Reagents | Advantages | Challenges |

| A | Difluoroaniline | Protection, Directed ortho-lithiation, Cyanation, Deprotection | n-BuLi, CuCN | Good regiocontrol | Multi-step, requires cryogenic conditions |

| B | Trifluorobenzonitrile | Nucleophilic Aromatic Substitution | NH3 (aq) | Fewer steps, potentially high yield | Control of regioselectivity can be difficult |

Derivatives of 2-amino-3,5-difluorobenzonitrile can be prepared by modifying the reaction conditions or by further functionalization of the final product. For example, N-alkylation or N-arylation of the amino group can be achieved using standard methods, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues to a wide range of other derivatives.

For the subsequent amidation reaction, acetic acid is typically "activated" to increase its electrophilicity and facilitate the reaction with the weakly nucleophilic 2-amino-3,5-difluorobenzonitrile. The two most common activated forms of acetic acid are acetyl chloride and acetic anhydride (B1165640).

Acetyl Chloride: This is one of the most reactive acylating agents. It is typically prepared by the reaction of acetic acid with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3). The high reactivity of acetyl chloride allows for rapid acylation, often at room temperature. ias.ac.in

Acetic Anhydride: A less reactive but more commonly used reagent, acetic anhydride can be prepared by the dehydration of acetic acid or by the reaction of acetyl chloride with sodium acetate. It is a versatile reagent that can be used under a variety of conditions, often with a base catalyst such as pyridine (B92270) or triethylamine (B128534) to neutralize the acetic acid byproduct. researchgate.netresearchgate.net

The choice between these reagents often depends on the specific substrate and the desired reaction conditions, with acetyl chloride being favored for less reactive amines and acetic anhydride for more controlled reactions.

Amidation Reactions for N-(2-cyano-4,6-difluorophenyl)acetamide Formation

The final and crucial step in the synthesis is the formation of the amide bond between the amino group of 2-amino-3,5-difluorobenzonitrile and the acetyl group. Several methodologies can be employed for this transformation.

Direct amidation involves the reaction of 2-amino-3,5-difluorobenzonitrile with acetic acid. This reaction is thermodynamically favorable but kinetically slow due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the reaction is typically carried out at high temperatures (often >160 °C) to drive off the water formed during the reaction. mdpi.com

A more practical approach for direct amidation involves the use of a catalyst. Solid acid catalysts, such as sulfated metal oxides, have been shown to be effective in promoting the direct amidation of anilines with acetic acid under solvent-free conditions, offering good yields and easier product purification. researchgate.net

To perform the amidation under milder conditions, a coupling reagent is often employed. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents are available, with carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being among the most common. luxembourg-bio.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the amide and a urea (B33335) byproduct. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are used to suppress side reactions and improve the efficiency of the coupling. nih.gov

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | High yielding, insoluble urea byproduct |

| EDC | HOBt | Water, DCM, DMF | Water-soluble urea byproduct, good for aqueous reactions |

| HATU | DIPEA | DMF | High efficiency, low racemization for chiral substrates |

In recent years, catalytic methods for amide bond formation have gained significant attention as they offer more sustainable and atom-economical alternatives to traditional methods.

Metal-Catalyzed Amidation: Various transition metals, including zirconium, titanium, and copper, have been shown to catalyze the direct amidation of carboxylic acids and amines. acs.orgdiva-portal.org These catalysts are thought to function by activating the carboxylic acid through coordination. For instance, zirconium(IV) and hafnium(IV) complexes have been successfully used for the direct amidation of non-activated carboxylic acids under relatively mild conditions. diva-portal.org

Organocatalytic Amidation: Boron-based catalysts, such as boric acid and various arylboronic acids, have emerged as powerful organocatalysts for direct amidation. catalyticamidation.infoucl.ac.uk These catalysts are attractive due to their low toxicity and stability. For example, 5-methoxy-2-iodophenylboronic acid has been shown to be a highly active catalyst for direct amidation at room temperature. catalyticamidation.info The proposed mechanism involves the formation of an acylborate intermediate which is more reactive towards the amine.

The choice of the synthetic methodology for this compound will depend on factors such as the scale of the synthesis, the desired purity of the product, and the availability and cost of the reagents and catalysts.

Alternative Synthetic Routes and Multicomponent Reactions Incorporating the Moiety

While the direct acylation of 2-amino-3,5-difluorobenzonitrile is a primary route for synthesizing this compound, the broader family of N-aryl cyanoacetamides serves as versatile building blocks in more complex synthetic strategies, particularly in multicomponent reactions (MCRs). MCRs are highly valued for their efficiency, as they combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. mdpi.commdpi.com

The this compound moiety, with its reactive methylene (B1212753) group (CH2) adjacent to the cyano and carbonyl groups, is an excellent candidate for such reactions. ekb.eg This active methylene group can participate in Knoevenagel condensations, a key step in many MCRs. researchgate.netperiodikos.com.br For instance, N-substituted cyanoacetamides are known to react with various aldehydes and other reagents to construct diverse heterocyclic systems like pyridines, pyrimidines, and thiazoles. ekb.eg

A representative MCR could involve the reaction of this compound with an aldehyde and a source of ammonia or an amine, along with another active methylene compound like malononitrile, to construct highly substituted pyridine rings. researchgate.net This approach allows for the rapid generation of molecular diversity from simple precursors. The general applicability of N-aryl cyanoacetamides in these syntheses suggests that this compound could be a valuable synthon for creating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. periodikos.com.br

The following table outlines a hypothetical multicomponent reaction incorporating the target moiety, based on established reactions for analogous compounds.

| Reaction Type | Reactants | Potential Product | Key Features |

| Hantzsch-type Pyridine Synthesis | 1. This compound 2. An aromatic aldehyde 3. An enamine or β-ketoester 4. An ammonia source | Substituted dihydropyridine (B1217469) derivative | High bond-forming efficiency; rapid construction of complex heterocyclic core. |

| Gewald Three-Component Reaction | 1. This compound 2. An aldehyde or ketone 3. Elemental sulfur | 2-Aminothiophene derivative | Formation of a thiophene (B33073) ring; useful for synthesizing sulfur-containing heterocycles. researchgate.net |

| Pyran-annulated Heterocycle Synthesis | 1. This compound 2. Malononitrile 3. An aromatic aldehyde 4. A base catalyst | Dihydropyrano[2,3-c]pyrazole or similar fused systems | Catalyst-mediated, one-pot synthesis of complex fused heterocyclic systems. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact. jocpr.com These principles focus on aspects such as waste reduction, energy efficiency, and the use of safer solvents and reagents. jocpr.comprimescholars.com

A significant advancement in green chemistry is the development of solvent-free reaction conditions. nih.gov Traditional organic synthesis often relies on volatile and potentially toxic solvents, which contribute to environmental pollution. Solvent-free methods, often facilitated by microwave irradiation or grinding (mechanochemistry), can lead to shorter reaction times, higher yields, and simpler work-up procedures. periodikos.com.brnih.gov

For the synthesis of N-substituted cyanoacetamides, solvent-free approaches have proven effective. For example, the reaction between an amine and ethyl cyanoacetate (B8463686) can be conducted without a solvent, sometimes with gentle heating or in the presence of a solid catalyst. periodikos.com.br Similarly, Knoevenagel condensations involving cyanoacetamide derivatives have been successfully performed under microwave irradiation without any solvent. nih.gov This technique could be directly applied to the synthesis of derivatives from this compound, reducing the reliance on conventional heating and organic solvents.

| Method | Description | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Reactants are mixed, often with a catalytic amount of a base like ammonium acetate, and irradiated with microwaves. nih.gov | - Rapid heating and significantly reduced reaction times. - Often leads to higher yields and cleaner reactions. - Reduces or eliminates the need for a solvent. |

| Mechanochemistry (Grinding) | Reactants are ground together in a mortar and pestle or a ball mill, providing the energy needed for the reaction to occur. | - Avoids the use of bulk solvents entirely. - Can enable reactions between solid-state reactants. - Energy-efficient compared to conventional heating. |

| Neat Reaction (No Solvent) | Liquid reactants are mixed and heated together without the addition of a solvent. periodikos.com.br | - Simplifies product isolation. - Increases reaction concentration, potentially accelerating the reaction rate. |

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A reaction with high atom economy is inherently less wasteful. nih.gov

The standard synthesis of this compound via the acylation of 2-amino-3,5-difluorobenzonitrile can be analyzed for its atom economy. Two common acetylating agents are acetic anhydride and acetyl chloride.

Reaction 1: Using Acetic Anhydride C₇H₄F₂N₂ + (CH₃CO)₂O → C₉H₆F₂N₂O + CH₃COOH

Reaction 2: Using Acetyl Chloride C₇H₄F₂N₂ + CH₃COCl → C₉H₆F₂N₂O + HCl

The percentage atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-amino-3,5-difluorobenzonitrile | C₇H₄F₂N₂ | 154.12 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Acetyl Chloride | C₃H₃ClO | 78.50 |

| Product | ||

| This compound | C₉H₆F₂N₂O | 196.16 |

The table below shows the calculated atom economy for both synthetic routes.

| Reaction | Reactants | Byproduct | Calculation | Atom Economy (%) |

| 1 | 2-amino-3,5-difluorobenzonitrile + Acetic Anhydride | Acetic Acid (CH₃COOH) | (196.16 / (154.12 + 102.09)) * 100 | 76.57% |

| 2 | 2-amino-3,5-difluorobenzonitrile + Acetyl Chloride | Hydrogen Chloride (HCl) | (196.16 / (154.12 + 78.50)) * 100 | 84.32% |

Reaction Chemistry and Transformational Studies of N 2 Cyano 4,6 Difluorophenyl Acetamide

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic carbon atom of the C≡N triple bond and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, which enhances the electrophilicity of the carbon.

Hydrolysis and Amidation of the Nitrile Functionality

In principle, the nitrile group of N-(2-cyano-4,6-difluorophenyl)acetamide can be hydrolyzed under acidic or basic conditions. This reaction would likely proceed in a stepwise manner, first yielding an amide, and upon further reaction, a carboxylic acid.

Partial Hydrolysis to Amide: Treatment with controlled amounts of acid or base, often with heating, could potentially convert the cyano group into a primary amide, yielding N-(2-carbamoyl-4,6-difluorophenyl)acetamide.

Complete Hydrolysis to Carboxylic Acid: Under more forcing acidic or basic conditions, the initially formed amide could undergo further hydrolysis to produce 2-acetamido-3,5-difluorobenzoic acid.

A hypothetical reaction scheme is presented below:

| Reactant | Reagents and Conditions (Hypothetical) | Product |

| This compound | H₂O, H⁺ or OH⁻ (mild conditions) | N-(2-carbamoyl-4,6-difluorophenyl)acetamide |

| This compound | H₂O, H⁺ or OH⁻ (strong conditions) | 2-acetamido-3,5-difluorobenzoic acid |

Reduction Reactions of the Cyano Group

The nitrile functionality is readily reducible to a primary amine. This transformation is a valuable synthetic tool for introducing an aminomethyl group.

Reduction to Primary Amine: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a Raney nickel or palladium catalyst) would be expected to reduce the cyano group to a primary amine, affording N-(2-(aminomethyl)-4,6-difluorophenyl)acetamide.

A hypothetical data table for this transformation is as follows:

| Reagent | Solvent (Typical) | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl ether | N-(2-(aminomethyl)-4,6-difluorophenyl)acetamide |

| H₂ / Raney Nickel | Methanol or Ethanol | N-(2-(aminomethyl)-4,6-difluorophenyl)acetamide |

Cyclization Reactions Involving the Nitrile

The cyano group, being in proximity to the acetamide (B32628) nitrogen on the aromatic ring, could potentially participate in intramolecular cyclization reactions to form heterocyclic systems. These reactions are often promoted by strong acids or bases and can lead to the formation of quinazoline (B50416) or other related fused-ring structures. However, no specific examples of such reactions for this compound have been documented.

Reactivity of the Acetamide Moiety

The acetamide group is generally a stable functional group, but it can undergo chemical transformations under specific conditions.

Hydrolytic Stability and Cleavage Reactions

The amide bond of the acetamide moiety is generally stable to hydrolysis. However, under forcing acidic or basic conditions with prolonged heating, it can be cleaved to yield an amine and a carboxylic acid. In this case, hydrolysis would be expected to produce 2-amino-3,5-difluorobenzonitrile (B1283290) and acetic acid. The relative reactivity of the cyano and acetamide groups towards hydrolysis would depend on the specific reaction conditions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamide group is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be removed to form an amidate anion, which is a more potent nucleophile. This anion could then react with alkylating or acylating agents.

N-Alkylation: Reaction with a strong base (e.g., sodium hydride) followed by an alkyl halide (e.g., methyl iodide) could potentially lead to N-alkylation, yielding N-(2-cyano-4,6-difluorophenyl)-N-methylacetamide.

N-Acylation: Similarly, reaction with an acylating agent (e.g., acetyl chloride) under basic conditions could result in the formation of an N-acylated product, such as N-acetyl-N-(2-cyano-4,6-difluorophenyl)acetamide.

A hypothetical data table for these reactions is presented below:

| Reaction Type | Base (Hypothetical) | Electrophile (Hypothetical) | Product (Hypothetical) |

| N-Alkylation | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | N-(2-cyano-4,6-difluorophenyl)-N-methylacetamide |

| N-Acylation | Sodium Hydride (NaH) | Acetyl Chloride (CH₃COCl) | N-acetyl-N-(2-cyano-4,6-difluorophenyl)acetamide |

Rearrangement Reactions

Currently, there are no specific studies in the available scientific literature that detail the rearrangement reactions of this compound.

Reactivity of the Difluorophenyl Core

The reactivity of the difluorophenyl core of this compound is primarily dictated by the presence of two electron-withdrawing fluorine atoms and the activating acetamide group.

The difluorophenyl ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atoms, coupled with the cyano group, activates the aromatic ring towards attack by nucleophiles.

Table 1: Predicted Regioselectivity of SNAr Reactions

| Nucleophile | Predicted Site of Attack | Rationale |

| Alkoxides (e.g., NaOMe) | Position 4 or 6 | The fluorine atoms are good leaving groups, and the negative charge of the Meisenheimer intermediate is stabilized by the adjacent electron-withdrawing groups. |

| Amines (e.g., NH3) | Position 4 or 6 | Similar to alkoxides, amines can displace the fluoride (B91410) ions, leading to the formation of amino-substituted derivatives. |

This table is based on theoretical predictions and not on published experimental data for this compound.

The highly deactivated nature of the difluorophenyl ring in this compound makes electrophilic aromatic substitution (EAS) reactions challenging. The combined electron-withdrawing effects of the two fluorine atoms and the cyano group significantly reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Table 2: Predicted Outcomes of Common EAS Reactions

| Reaction | Reagents | Predicted Outcome |

| Nitration | HNO3/H2SO4 | No reaction or harsh conditions required, with potential for decomposition. |

| Halogenation | Br2/FeBr3 | No reaction under standard conditions. |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | No reaction due to deactivation and potential for complexation of the Lewis acid with the amide and cyano groups. |

This table is based on theoretical predictions and not on published experimental data for this compound.

The acetamide group in this compound can potentially act as a directed metalation group (DMG). This would involve the deprotonation of the aromatic proton ortho to the acetamide group by a strong base, such as an organolithium reagent. However, the presence of the acidic N-H proton of the amide would likely interfere with this process, as it would be deprotonated first. Protection of the amide nitrogen would be a prerequisite for successful DoM.

Participation in Cascade Reactions and Multistep Organic Syntheses

While specific examples of this compound participating in cascade reactions are not documented, its functional groups suggest potential for such transformations. For instance, a reaction sequence could be initiated by an SNAr reaction at the difluorophenyl core, followed by a cyclization involving the cyano or acetamide group.

In multistep organic syntheses, this compound is known to be a valuable intermediate. For example, it has been used in the synthesis of herbicidal compounds. The synthesis typically involves the reaction of 2,6-difluoro-3-aminobenzonitrile with an acetylating agent.

Mechanistic Investigations of Reactions Involving this compound

Detailed mechanistic investigations of reactions specifically involving this compound are not available in the current body of scientific literature. Any proposed mechanisms for its reactions would be based on established principles of organic reaction mechanisms for similar functionalized aromatic compounds. For example, SNAr reactions would be expected to proceed through a Meisenheimer intermediate.

Kinetic Studies of Reaction Pathways

A thorough review of scientific databases and chemical literature indicates a lack of specific kinetic studies for the reaction pathways involving this compound. Kinetic studies are crucial for understanding the rates of chemical reactions, elucidating reaction mechanisms, and optimizing reaction conditions. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration).

For this compound, key areas for future kinetic investigation would include:

Hydrolysis: Determining the rate constants for the hydrolysis of the acetamide and cyano groups under both acidic and basic conditions would provide insight into the compound's stability.

Cyclization Reactions: The presence of the ortho-cyano group relative to the acetamide nitrogen suggests the potential for intramolecular cyclization reactions to form heterocyclic structures. Kinetic analysis of these pathways would be valuable.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyano and fluorine substituents activates the aromatic ring to nucleophilic attack. Kinetic studies of these substitution reactions would quantify the reactivity of the different positions on the phenyl ring.

Without experimental data, any discussion of reaction rates and pathways for this specific compound would be speculative.

Intermediate Isolation and Characterization

The isolation and characterization of reaction intermediates are fundamental to confirming proposed reaction mechanisms. For this compound, no published reports detail the successful isolation and structural elucidation of intermediates in its chemical transformations.

Potential intermediates that could be targeted for isolation and characterization in future studies include:

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions of the acetamide group, transient tetrahedral intermediates are formed.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the formation of stabilized anionic intermediates, known as Meisenheimer complexes, is expected.

Cyclization Precursors: For intramolecular cyclization reactions, the initial adducts prior to the final ring-closing step would be key intermediates to isolate.

The characterization of such intermediates would rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as X-ray crystallography for stable species.

Data Tables

Due to the absence of specific research findings on the kinetic studies and intermediate isolation for this compound, no data tables can be generated at this time. The following are examples of tables that would be populated if such data were available.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

| Reaction Condition | Rate Constant (k) | Activation Energy (Ea) |

| 0.1 M HCl, 25 °C | Data not available | Data not available |

| 0.1 M NaOH, 25 °C | Data not available | Data not available |

Table 2: Hypothetical Spectroscopic Data for a Reaction Intermediate

| Intermediate | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | MS (m/z) |

| Structure | Data not available | Data not available | Data not available | Data not available |

Advanced Characterization and Structural Elucidation Methodologies

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For N-(2-cyano-4,6-difluorophenyl)acetamide, this technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

A crystallographic study would reveal the planarity of the difluorophenyl ring and the geometry of the acetamide (B32628) and cyano substituents. Of particular interest would be the intermolecular interactions that dictate the crystal packing. Hydrogen bonds, a critical factor in the structure of related acetamides, would likely be observed. For instance, in the crystal structure of similar compounds like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate, molecules are linked by N—H···O hydrogen bonds, forming dimers. who.int It is plausible that this compound would exhibit similar N—H···O or N—H···N hydrogen bonding patterns, potentially involving the amide proton and the carbonyl oxygen or the cyano nitrogen.

Furthermore, the presence of fluorine atoms suggests the possibility of weaker interactions such as C—H···F or F···F contacts, which can significantly influence the crystal packing. Analysis of the crystal structure would allow for the generation of a detailed packing diagram, illustrating the supramolecular architecture built from these various non-covalent interactions.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1500-2000 |

| Z | 4 or 8 |

| Hydrogen bonding motifs | N—H···O, N—H···N |

| Other interactions | π-π stacking, C—H···F |

Note: This table is illustrative and based on typical values for similar organic molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While standard 1D ¹H and ¹³C NMR provide basic structural information, advanced techniques are necessary for a complete analysis of this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational and Configurational Analysis

Two-dimensional NMR experiments are indispensable for assigning all proton and carbon signals unambiguously and for probing spatial relationships between atoms.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, for instance, confirming the connectivity between protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between ¹H and ¹³C atoms. This would be instrumental in connecting the acetamide group to the specific carbon atom of the difluorophenyl ring and confirming the position of the cyano group. For example, a correlation between the amide proton and the carbon atom of the cyano group would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. For this compound, NOESY could reveal through-space interactions between the acetamide protons and the protons on the phenyl ring, offering insights into the preferred conformation of the molecule in solution.

Solid-State NMR Studies

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, making it a complementary technique to X-ray crystallography, especially for microcrystalline or amorphous powders. For this compound, ¹³C and ¹⁵N ssNMR could provide information about the local environment of the carbon and nitrogen atoms in the crystal lattice. Polymorphism, the existence of different crystal forms, could be investigated using ssNMR, as different packing arrangements would lead to distinct chemical shifts.

High-Resolution Mass Spectrometry for Mechanistic Elucidation (e.g., Isotope Labeling Studies)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would confirm its molecular formula, C₉H₆F₂N₂O.

Beyond simple formula confirmation, HRMS is a powerful tool for mechanistic studies, particularly when combined with isotope labeling. For instance, to study the fragmentation pathways of this compound, one could synthesize an isotopically labeled version, such as with ¹³C in the carbonyl group or ¹⁵N in the amide or cyano group. By analyzing the mass shifts of the fragment ions in the tandem mass spectrum (MS/MS), the precise fragmentation mechanism can be elucidated. Common fragmentation pathways for such molecules could include the loss of the acetamide side chain or cleavage of the phenyl ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Complex Reaction Mixtures

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. These methods are particularly useful for monitoring the progress of a reaction in a complex mixture.

For this compound, characteristic vibrational bands would be expected:

N-H stretch: A sharp band in the region of 3200-3400 cm⁻¹ in the IR spectrum.

C≡N stretch: A sharp, intense band around 2220-2260 cm⁻¹. The intensity of this band in the Raman spectrum is often strong.

C=O stretch (Amide I): A very strong band in the IR spectrum, typically between 1630 and 1680 cm⁻¹.

N-H bend (Amide II): A band in the region of 1550-1620 cm⁻¹.

C-F stretches: Strong absorptions in the IR spectrum, typically in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

In a reaction mixture, the appearance or disappearance of these characteristic bands can be used to track the consumption of reactants and the formation of this compound. For example, during its synthesis, one could monitor the disappearance of a starting material's characteristic peak and the emergence of the strong C≡N and C=O stretching bands of the product.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide N-H | Stretch | 3200-3400 | IR |

| Aromatic C-H | Stretch | 3000-3100 | IR, Raman |

| Cyano C≡N | Stretch | 2220-2260 | IR, Raman |

| Carbonyl C=O (Amide I) | Stretch | 1630-1680 | IR |

| Amide N-H | Bend (Amide II) | 1550-1620 | IR |

| Aromatic C=C | Stretch | 1400-1600 | IR, Raman |

| C-F | Stretch | 1000-1400 | IR |

Note: These are typical ranges and can be influenced by the molecular environment.

Computational and Theoretical Chemistry Studies of N 2 Cyano 4,6 Difluorophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations serve as a powerful tool to investigate the electronic properties of molecules. For N-(2-cyano-4,6-difluorophenyl)acetamide, these calculations would provide insights into its stability, reactivity, and the distribution of electrons within the molecule. Such studies are foundational for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other reagents. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Without specific studies, a hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). These maps help predict sites for electrophilic and nucleophilic attack. For this compound, an ESP map would highlight the electronegative influence of the fluorine, cyano, and oxygen atoms, as well as potential sites for hydrogen bonding.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be employed to map out the energetic landscape of a chemical reaction involving this compound. This involves identifying the most likely pathway from reactants to products, including the characterization of high-energy transition states. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the rate of the reaction.

A representative data table for a hypothetical reaction might include:

| Parameter | Energy (kcal/mol) |

| Energy of Reactants | Data not available |

| Energy of Transition State | Data not available |

| Activation Energy | Data not available |

| Energy of Products | Data not available |

| Reaction Energy | Data not available |

Applications of N 2 Cyano 4,6 Difluorophenyl Acetamide in Non Biological/non Clinical Domains

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

The N-(2-cyano-4,6-difluorophenyl)acetamide molecule possesses multiple reactive sites, making it a potentially versatile building block in organic synthesis. The cyanoacetamide functional group is particularly valuable for the construction of a wide array of heterocyclic compounds. ekb.egresearchgate.net The presence of an active methylene (B1212753) group, adjacent to both the cyano and carbonyl groups, allows for a variety of condensation and substitution reactions. ekb.eg

This reactivity enables the synthesis of diverse heterocyclic systems such as pyridines, pyrimidines, thiazoles, and pyrazoles. ekb.eg For instance, N-aryl-2-cyanoacetamides, a class of compounds to which this compound belongs, are known to react with various reagents to form these complex structures. The general synthetic utility of cyanoacetamides as precursors for a variety of monocyclic and fused heterocycles is well-documented. researchgate.net The difluorophenyl substituent in this compound can also influence the electronic properties and reactivity of the molecule, potentially leading to novel derivatives with unique characteristics.

Potential in Materials Science Research

The presence of fluorine atoms in this compound could impart desirable properties to any resulting materials, such as thermal stability and altered electronic characteristics. The potential for this compound to act as a precursor for polymers or other advanced materials remains an area for future investigation.

Role in the Development of Novel Organic Reactions and Methodologies

The inherent reactivity of the cyanoacetamide core in this compound makes it a candidate for use in the development of novel organic reactions and synthetic methodologies. The active methylene group can be involved in Knoevenagel condensations, Michael additions, and other carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

Furthermore, the cyano group can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions. The interplay of the different functional groups within the molecule could be exploited to design new multi-component reactions, providing efficient pathways to complex molecular architectures. The study of the reactivity of this compound could therefore contribute to the broader field of synthetic organic chemistry.

Applications in Agrochemistry (as an intermediate for active compounds, excluding biological efficacy)

There is evidence to suggest that cyanoacetamide derivatives serve as intermediates in the synthesis of agrochemically active compounds. periodikos.com.brresearchgate.netzenodo.orgresearchgate.net The acetamide (B32628) moiety is a common feature in many pesticides. justia.com While direct evidence for the use of this compound as an agrochemical intermediate is limited in the available literature, its structural motifs are present in molecules with pesticidal properties.

For example, various pyridine (B92270) derivatives synthesized from cyanoacetamides have been investigated for their insecticidal properties. periodikos.com.brresearchgate.netzenodo.orgresearchgate.net The difluorophenyl group is also a common substituent in modern agrochemicals, often enhancing the efficacy of the active ingredient. Therefore, it is plausible that this compound could be a valuable intermediate in the synthesis of new generations of pesticides and other crop protection agents. Further research in this area would be necessary to confirm this potential application.

Compound Properties

| Property | Value |

| Molecular Formula | C₉H₆F₂N₂O |

| IUPAC Name | This compound |

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations Involving the Compound

The unique combination of functional groups in N-(2-cyano-4,6-difluorophenyl)acetamide opens the door to a wide array of potential catalytic transformations that remain to be explored. The cyano group, for instance, is a versatile handle for the synthesis of various nitrogen-containing heterocycles. Future research could focus on developing novel catalytic systems for the cycloaddition of this cyano group with various alkynes and nitriles to construct substituted pyridines, pyrimidines, or triazines.

Furthermore, the acetamide (B32628) group itself can be a target for catalytic functionalization. The development of catalysts for the direct C-H activation of the acetyl methyl group would provide a direct route to more complex acetamide derivatives. Additionally, the N-H bond of the acetamide could be a site for catalytic cross-coupling reactions, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the difluorophenyl ring is expected to influence the reactivity of both the cyano and acetamide groups, a factor that warrants systematic investigation.

Potential catalytic transformations to be explored are summarized in the table below.

| Functional Group | Potential Catalytic Transformation | Potential Products |

| Cyano Group | Cycloaddition with alkynes/nitriles | Substituted pyridines, pyrimidines, triazines |

| Acetamide (Methyl) | C-H Activation/Functionalization | Derivatized acetamides with extended chains |

| Acetamide (N-H) | Cross-coupling Reactions | N-Aryl or N-alkyl substituted derivatives |

| Difluorophenyl Ring | C-F Bond Activation | Regioselective functionalization of the aromatic ring |

Development of Stereoselective Syntheses Incorporating the this compound Scaffold

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. The this compound scaffold, being achiral, presents a unique opportunity for the development of novel asymmetric syntheses. Future research could focus on the stereoselective functionalization of the molecule to introduce one or more chiral centers.

One promising avenue is the asymmetric reduction of the cyano group to a chiral primary amine. This transformation could be achieved using chiral catalysts, leading to the formation of optically active aminomethyl derivatives. Another approach could involve the stereoselective alpha-functionalization of the acetamide group, for which a variety of chiral catalysts and auxiliaries could be screened. The fluorine atoms on the phenyl ring can also play a crucial role in directing stereoselective reactions by influencing the electronic and steric environment of the reactive centers. beilstein-journals.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of important chemical transformations from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and subsequent derivatization of this compound are prime candidates for integration into flow chemistry platforms. nih.govacs.orgnih.govacs.orgresearchgate.net

Future research in this area could focus on developing a continuous flow process for the synthesis of the parent compound itself, potentially from 2-amino-3,5-difluorobenzonitrile (B1283290). nih.gov Subsequently, in-line catalytic transformations, such as those described in section 7.1, could be implemented to generate a library of derivatives in a rapid and automated fashion. This approach would not only accelerate the exploration of the chemical space around this scaffold but also provide a safer and more sustainable method for the production of these compounds. The use of packed-bed reactors with immobilized catalysts could be particularly advantageous for achieving high efficiency and catalyst recyclability in a continuous setup. nih.govacs.orgnih.govacs.orgresearchgate.net

Investigation of Supramolecular Chemistry Potential

The presence of fluorine atoms in organic molecules is known to have a profound impact on their supramolecular chemistry, influencing crystal packing and enabling non-covalent interactions such as halogen bonding and C-F···H hydrogen bonds. acs.orgresearchgate.netresearchgate.netresearchgate.net The difluorophenyl moiety in this compound, coupled with the hydrogen bond donor and acceptor capabilities of the acetamide group, suggests a strong potential for the formation of well-defined supramolecular assemblies.

Future research should involve a detailed investigation of the solid-state structure of this compound through single-crystal X-ray diffraction to understand its packing motifs. acs.org Furthermore, the design and synthesis of derivatives with additional recognition sites could lead to the formation of complex and functional supramolecular architectures, such as gels, liquid crystals, or porous materials. The interplay between the fluorine-mediated interactions and the more conventional hydrogen bonding of the amide group could give rise to novel and predictable self-assembly patterns.

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry provides a powerful tool for the rational design of new molecules with desired properties and for predicting their reactivity. nih.govmdpi.comijcce.ac.irnih.govresearchgate.netnih.gov In the context of this compound, density functional theory (DFT) calculations could be employed to predict the reactivity of its various functional groups towards different reagents and catalysts. mdpi.comijcce.ac.irnih.govresearchgate.netnih.gov

Future computational studies could focus on:

Mapping the electrostatic potential surface to identify the most likely sites for electrophilic and nucleophilic attack.

Calculating reaction pathways and activation energies for potential catalytic transformations to guide experimental efforts.

Designing novel derivatives with tailored electronic properties by introducing different substituents on the phenyl ring or the acetamide group.

Predicting the stability and geometry of potential supramolecular assemblies through molecular mechanics and molecular dynamics simulations.

This in silico approach would not only accelerate the discovery of new reactions and materials based on the this compound scaffold but also provide a deeper understanding of the fundamental principles governing its chemical behavior.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(2-cyano-4,6-difluorophenyl)acetamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-cyano-4,6-difluoroaniline with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Purification often employs recrystallization using solvents like ethanol or acetonitrile, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts. Monitoring reaction progress via TLC or HPLC is critical to ensure yield and purity .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm the acetamide moiety and aromatic substitution pattern. IR spectroscopy identifies the cyano (C≡N) stretch (~2200 cm) and carbonyl (C=O) stretch (~1680 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves the spatial arrangement of fluorine and cyano groups. Challenges include managing disorder in fluorine atoms; anisotropic displacement parameters and twin refinement may be required .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on analogous acetamide derivatives (e.g., H413 hazard code for aquatic toxicity), use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact. Waste disposal should follow local regulations for halogenated organics. Conduct a risk assessment using Safety Data Sheets (SDS) of structurally similar compounds (e.g., EC 434-500-9) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (cyano, fluorine) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyano and fluorine groups activate the phenyl ring toward electrophilic substitution at specific positions. For Suzuki-Miyaura coupling, pre-functionalize the ring with a boronic ester at the para position to fluorine. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and regioselectivity. Experimental validation via F NMR monitors reaction intermediates .

Q. What crystallographic challenges arise due to the compound’s substituents, and how can they be resolved?

- Methodological Answer : Fluorine atoms cause high thermal motion and disorder, complicating SXRD refinement. Strategies include:

- Collecting high-resolution data (≤ 0.8 Å) at low temperature (100 K).

- Using SHELXL’s PART and SIMU instructions to model anisotropic displacement.

- Applying twin refinement (TWIN/BASF commands) if pseudo-merohedral twinning occurs .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like cytochrome P450. Parameterize the force field using quantum mechanics (QM/MM) for the cyano and fluorine groups. Validate predictions with in vitro assays (e.g., fluorescence quenching or SPR binding affinity measurements) .

Q. What strategies address contradictions in solubility data across different solvent systems?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent impurities. Use:

- Differential Scanning Calorimetry (DSC) to identify polymorphic forms.

- Hansen Solubility Parameters (HSPiP software) to correlate solubility with solvent polarity.

- Reverse-phase HPLC to quantify solubility limits in binary solvent mixtures (e.g., DMSO/water) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Methodological Answer :

- In vitro assays : Use recombinant kinases (e.g., EGFR or VEGFR) in ATPase activity assays with a malachite green phosphate detection kit.

- Cellular assays : MTT proliferation assays ( ) on cancer cell lines (e.g., HeLa) at varying concentrations (1–100 µM).

- SAR analysis : Modify the acetamide or cyano group and compare IC values to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.